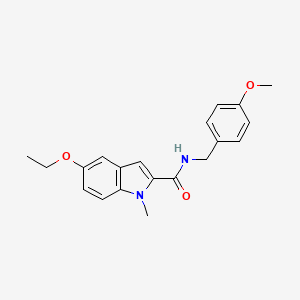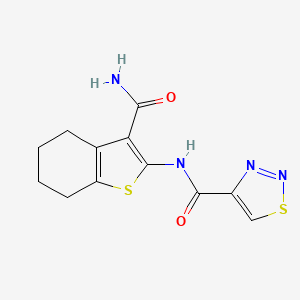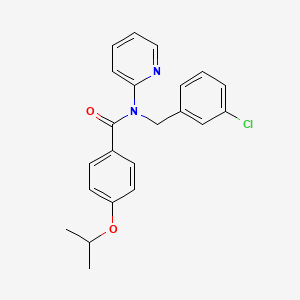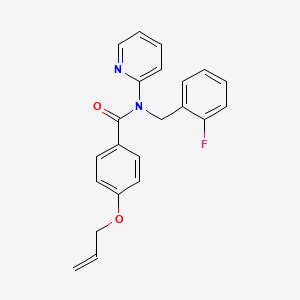![molecular formula C22H20N4O2 B14986934 N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B14986934.png)
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group, a methylphenyl group, and a pyridazinone moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the cyanophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the butanamide chain: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3-cyanophenyl)-4-(3-methylbutoxy)butanamide
- N-(3-cyanophenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-cyanophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide
Uniqueness
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C22H20N4O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
InChI |
InChI=1S/C22H20N4O2/c1-3-20(22(28)24-18-6-4-5-16(13-18)14-23)26-21(27)12-11-19(25-26)17-9-7-15(2)8-10-17/h4-13,20H,3H2,1-2H3,(H,24,28) |
InChI 键 |
OKDFVQYWIFJMAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14986867.png)
![4-[1-[[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]-4-piperidinyl]morpholine](/img/structure/B14986874.png)
![5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986876.png)
![Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate](/img/structure/B14986882.png)

![2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14986912.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B14986922.png)



![Ethyl 5-acetyl-2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B14986937.png)

![N,2,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B14986946.png)
![5-chloro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14986952.png)
